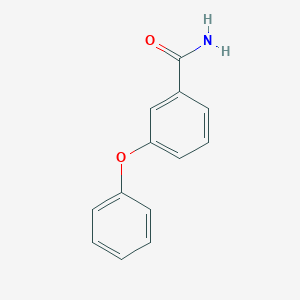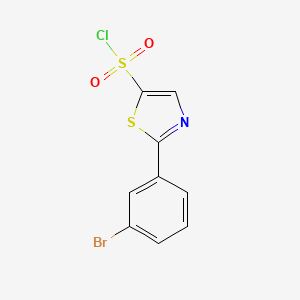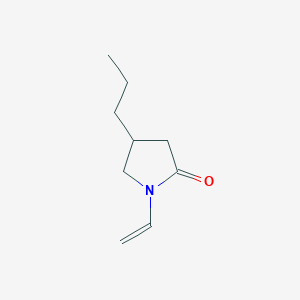
3-phenoxyBenzamide
Overview
Description
3-Phenoxybenzamide (3-PBA) is an organic compound belonging to the class of benzamides. It is a white crystalline solid with a molecular weight of 206.26 g/mol and a melting point of 115-118 °C. 3-PBA has a wide range of applications in the pharmaceutical and chemical industries. It is used as a precursor in the synthesis of various compounds, including drugs such as the anticonvulsant phenobarbital and the anti-inflammatory ketoprofen. Additionally, 3-PBA has been used in the synthesis of various polymers and as a catalyst in organic reactions.
Scientific Research Applications
Alpha-Adrenoceptor Responses and Radioligand Binding : Phenoxybenzamine, an alpha-adrenoceptor antagonist related to 3-phenoxybenzamide, shows potential in modifying alpha-adrenoceptor responses in vivo and in vitro. This can be used for studying the recovery of pressor responses and contractile responses in arterial tissues (Hamilton, Dalrymple, & Reid, 1982).
Inhibition of Mycobacterium Tuberculosis Enzymes : A study on the synthesis of 4-phenoxybenzamide adenine dinucleotide shows its inhibitory activity against the enoyl-ACP reductase of Mycobacterium tuberculosis. This suggests potential applications in developing treatments for tuberculosis (Bonnac et al., 2007).
Neuroprotective Effects in Traumatic Brain Injury : Phenoxybenzamine has been investigated for its neuroprotective properties in a rat model of severe traumatic brain injury. The research indicates its potential in reducing neuroinflammation post-injury, offering insights into treatments for brain injuries (Rau et al., 2014).
Anti-tumor Activity in Glioma Cells : The anti-tumor function of phenoxybenzamine hydrochloride on glioma cells has been explored, indicating its potential in inhibiting proliferation, migration, and tumorigenesis in cancer research (Lin et al., 2016).
Synthesis and Antiplasmodial Activity : A study on the synthesis and structure-activity relationships of 2-phenoxybenzamides revealed their promising antiplasmodial activity against different strains of P. falciparum, highlighting potential applications in malaria treatment (Hermann et al., 2021).
properties
IUPAC Name |
3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRTWPSQWYNGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586228 | |
| Record name | 3-Phenoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenoxyBenzamide | |
CAS RN |
73258-84-1 | |
| Record name | 3-Phenoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B6611298.png)






![2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide](/img/structure/B6611354.png)

![ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate](/img/structure/B6611363.png)



